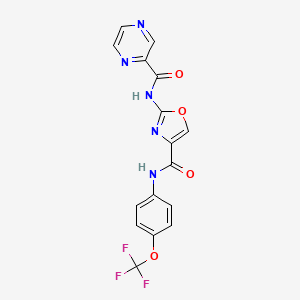

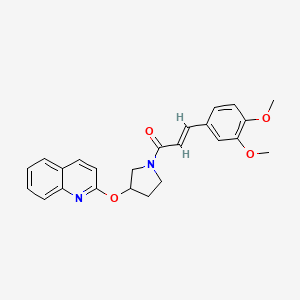

2-(pyrazine-2-carboxamido)-N-(4-(trifluoromethoxy)phenyl)oxazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(pyrazine-2-carboxamido)-N-(4-(trifluoromethoxy)phenyl)oxazole-4-carboxamide, also known as PTIO, is a chemical compound that has shown significant potential in various scientific research applications. PTIO is a nitric oxide (NO) scavenger, which means it can remove NO from biological systems. This unique property of PTIO has made it an important tool in many biochemical and physiological studies.

Scientific Research Applications

Functionalization of Oxazolo[4,5-b]pyrazines

- Research Context : The functionalization of oxazolo[4,5-b]pyrazines, obtained from reactions involving 2,3-dichloropyrazine and carboxamides, was explored through deprotometallation methods.

- Application : The study explored different functionalization techniques, including lithio derivative formation and iodolysis, revealing insights into regioselectivities based on the presence of different substituent groups.

- Source : (Bisballe et al., 2018).

Synthesis and Biological Evaluation of Linezolid Analogues

- Research Context : The synthesis of novel compounds structurally related to Linezolid, including oxazol-5(4H)-one derivatives, was achieved using pyrazine-2-carboxamide.

- Application : These compounds were evaluated for their antimicrobial and antifungal activities, demonstrating the potential for developing new therapeutic agents.

- Source : (Rajurkar & Pund, 2014).

Oxidative Rearrangement in Drug Candidates

- Research Context : The study focused on the ex vivo oxidation of a drug candidate, AZD9819, which underwent rearrangement to form a five-membered oxazole derivative.

- Application : This finding highlights the importance of understanding the oxidative stability of drug candidates, particularly for those containing the pyrazinone-carboxamide core.

- Source : (Gu et al., 2015).

Synthesis of Benzamide-Based Antivirals

- Research Context : A new synthesis route for benzamide-based 5-aminopyrazoles and their derivatives was developed.

- Application : These compounds were tested for their anti-influenza A virus activity, indicating potential applications in antiviral drug development.

- Source : (Hebishy et al., 2020).

Synthesis of Pyrazinamide Derivatives as Growth Inhibitors

- Research Context : Research focused on the synthesis and reactions of 4-pyrazine-2-carboxamido carboxylic acid derivatives.

- Application : These derivatives exhibited promising effects against the growth of Leuconostoc sp. and other microorganisms, underscoring their potential as antimicrobial agents.

- Source : (Abdelwahab et al., 2007).

properties

IUPAC Name |

2-(pyrazine-2-carbonylamino)-N-[4-(trifluoromethoxy)phenyl]-1,3-oxazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10F3N5O4/c17-16(18,19)28-10-3-1-9(2-4-10)22-14(26)12-8-27-15(23-12)24-13(25)11-7-20-5-6-21-11/h1-8H,(H,22,26)(H,23,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJUVYQBTMCXMKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C2=COC(=N2)NC(=O)C3=NC=CN=C3)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10F3N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-([2,4'-bipyridin]-4-ylmethyl)-4-acetamidobenzamide](/img/structure/B2453198.png)

![N-[1-[2-(Difluoromethoxy)phenyl]pyrrolidin-3-yl]prop-2-enamide](/img/structure/B2453202.png)

![Methyl 3-({2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}sulfamoyl)thiophene-2-carboxylate](/img/structure/B2453203.png)

![Methyl 2-amino-2-[3-(3,3,3-trifluoropropyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2453207.png)

![1-(thiophen-2-yl)-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)cyclopentanecarboxamide](/img/structure/B2453208.png)

![ethyl 4-{[3-(2,4-dihydroxyphenyl)-1H-pyrazol-4-yl]oxy}benzoate](/img/structure/B2453211.png)

![N-[(5-methyl-2-furyl)methyl]-4-(2-methyl-1,3-thiazol-4-yl)benzamide](/img/structure/B2453214.png)

![(Benzo[b]thiophen-3-yl)zinc pivalate](/img/structure/B2453217.png)